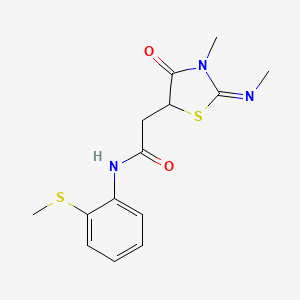

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide

Description

This compound belongs to the thiazolidinone-acetamide family, characterized by a 1,3-thiazolidin-4-one core substituted with a methylimino group at position 2, a methyl group at position 3, and an acetamide moiety at position 4. The acetamide is further functionalized with a 2-methylsulfanylphenyl group.

Properties

IUPAC Name |

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-6-4-5-7-10(9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILIDAIWUBQGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylsulfanylphenyl)acetamide

- Molecular Formula : C₇H₁₀N₂O₃S

- Molecular Weight : 202.23 g/mol

- CAS Number : 41306-29-0

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a variety of bacterial and fungal species. Studies have shown that it inhibits the growth of pathogens by disrupting cell membrane integrity and inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been documented.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related thiazolidine compounds reported minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various pathogens, indicating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

| Pathogen | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| E. coli | 10.7 | 21.4 |

| S. aureus | 15.0 | 30.0 |

| C. albicans | 20.0 | 40.0 |

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit melanin production in B16F10 melanoma cells, showcasing its potential as an anti-melanogenic agent . The compound's IC50 values for tyrosinase inhibition were significantly lower than those of standard inhibitors like kojic acid, suggesting a stronger efficacy.

Case Study: Inhibition of Melanin Production

In experiments with B16F10 cells:

- Compound Concentration : Various concentrations (0, 5, 10, 20 µM)

- Results : Significant reduction in melanin production was observed at concentrations above 10 µM.

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using MTT assays on B16F10 cells:

- Non-cytotoxic Range : Up to 20 µM showed no significant cytotoxicity.

- Cytotoxic Effects : At concentrations above this threshold, a concentration-dependent increase in cytotoxicity was noted.

Summary of Findings

The biological activity of this compound indicates promising potential as an antimicrobial and anticancer agent. Its mechanisms involve disruption of microbial cell functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related thiazolidinone-acetamide derivatives, emphasizing substituent variations and their implications:

*Molecular formulas estimated based on IUPAC names due to incomplete data in sources.

Substituent Effects on Physicochemical Properties

- Lipophilicity: The target compound’s SMe group and ’s chloro-methylphenyl substituent may enhance membrane permeability compared to polar groups like methoxy () .

- Hydrogen-Bonding Capacity: The thioxo group in ’s compound could facilitate stronger interactions with enzymes or receptors compared to oxo or imino derivatives .

Implications for Research and Development

For instance:

- Antimicrobial Activity: Thioxo and sulfonyl derivatives () are often associated with antimicrobial properties due to their ability to disrupt bacterial membranes or enzymes .

- Drug-Likeness: The target compound’s balanced lipophilicity (SMe group) and ’s chloro substituents align with Lipinski’s criteria for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.